molecular formula C8H11ClN2O2 B13564275 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride

1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylicacidhydrochloride

Cat. No.: B13564275
M. Wt: 202.64 g/mol
InChI Key: KYXOBXSYBUQEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride typically involves multi-step processes. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to yield N-propargylenaminones, which undergo intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the transition-metal-free strategy described above can be adapted for large-scale synthesis, ensuring the process is efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylic acid hydrochloride is unique due to its specific ring fusion and substitution pattern, which confer distinct biological activities and chemical reactivity. Its potential therapeutic applications and versatility in chemical synthesis make it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H11ClN2O2

Molecular Weight

202.64 g/mol

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)6-3-7-4-9-1-2-10(7)5-6;/h3,5,9H,1-2,4H2,(H,11,12);1H

InChI Key

KYXOBXSYBUQEGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2CN1)C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.